molecular formula C11H12ClFN2O B6280083 1-[5-(4-FLUOROPHENYL)-1,3-OXAZOL-2-YL]ETHANAMINE HYDROCHLORIDE CAS No. 1266693-72-4

1-[5-(4-FLUOROPHENYL)-1,3-OXAZOL-2-YL]ETHANAMINE HYDROCHLORIDE

Cat. No.: B6280083
CAS No.: 1266693-72-4
M. Wt: 242.7
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Description

1-[5-(4-Fluorophenyl)-1,3-Oxazol-2-yl]ethanamine Hydrochloride is a chemical compound with significant interest in various scientific fields. This compound features a fluorophenyl group attached to an oxazole ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(4-Fluorophenyl)-1,3-Oxazol-2-yl]ethanamine Hydrochloride typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors, such as 4-fluorobenzoyl chloride and amino alcohols, under acidic or basic conditions.

    Attachment of the Ethanamine Group: The oxazole intermediate is then reacted with ethylamine or its derivatives under controlled conditions to form the desired ethanamine compound.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(4-Fluorophenyl)-1,3-Oxazol-2-yl]ethanamine Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[5-(4-Fluorophenyl)-1,3-Oxazol-2-yl]ethanamine Hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various conditions, such as neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-(4-Fluorophenyl)-1,3-Oxazol-2-yl]ethanamine Hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels, where the compound can modulate their activity. The fluorophenyl and oxazole moieties play crucial roles in binding to these targets, influencing the compound’s overall biological effects.

Comparison with Similar Compounds

    1-(4-Fluorophenyl)ethanamine Hydrochloride: Shares the fluorophenyl group but lacks the oxazole ring.

    1-(3-Chloro-4-fluorophenyl)ethanamine Hydrochloride: Contains a chloro substituent in addition to the fluorophenyl group.

    2-(4-Fluorophenyl)ethanamine Hydrochloride: Similar structure but with different positioning of the ethanamine group.

Uniqueness: 1-[5-(4-Fluorophenyl)-1,3-Oxazol-2-yl]ethanamine Hydrochloride is unique due to the presence of both the oxazole ring and the fluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

1266693-72-4

Molecular Formula

C11H12ClFN2O

Molecular Weight

242.7

Purity

95

Origin of Product

United States

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